Tris(2-biphenylyl) phosphate

説明

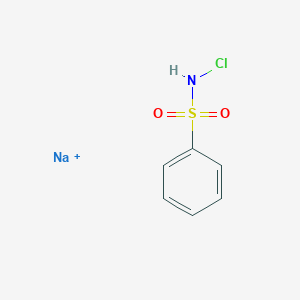

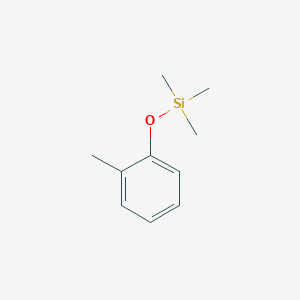

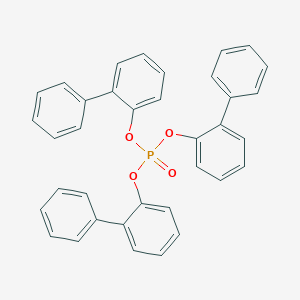

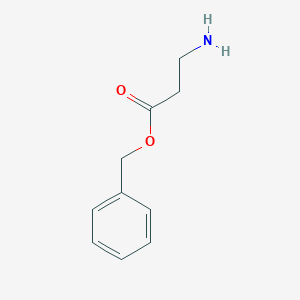

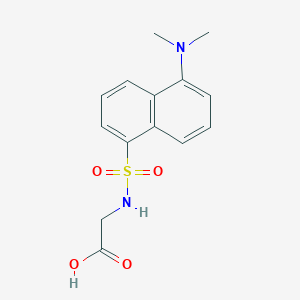

Tris(2-biphenylyl) phosphate is an organic phosphate compound . It has a molecular formula of C36H27O4P and an average mass of 554.571 Da .

Molecular Structure Analysis

The molecular structure of Tris(2-biphenylyl) phosphate consists of a central phosphorus atom surrounded by three biphenylyl groups . Each biphenylyl group is a two-ring structure, and the entire molecule has a high degree of symmetry .Physical And Chemical Properties Analysis

Tris(2-biphenylyl) phosphate has a density of 1.2±0.1 g/cm3, a boiling point of 674.9±54.0 °C at 760 mmHg, and a flash point of 374.4±51.6 °C . It also has a molar refractivity of 161.4±0.3 cm3, and a molar volume of 453.7±3.0 cm3 .科学的研究の応用

Environmental Occurrence and Human Exposure : Tris(2-biphenylyl) phosphate, along with other organophosphate flame retardants (OPFRs), is found in indoor environments and contributes to human exposure. These compounds are detected in dust samples collected from various indoor environments, including homes and daycare centers, indicating their widespread use and potential health risks associated with exposure (Fromme et al., 2014), (Langer et al., 2016).

Health Risks and Toxicity : Studies have shown that exposure to OPFRs like Tris(2-biphenylyl) phosphate can pose health risks, including reproductive, developmental, and endocrine-disrupting toxicity. The presence of these compounds in human samples such as urine, seminal plasma, breast milk, and blood plasma raises concerns about their potential health effects (Castorina et al., 2017), (Wang et al., 2020).

Global Distribution and Environmental Impact : The global occurrence of OPFRs, including Tris(2-biphenylyl) phosphate, has been documented, demonstrating their presence in various environmental media and biotic matrices. This indicates their potential for long-range atmospheric transport and widespread environmental contamination (Möller et al., 2012).

Metabolism and Biotransformation : Research on the metabolism of OPFRs in human liver fractions suggests that these compounds undergo various biotransformation processes, which could affect their bioavailability and toxicity. This is crucial for understanding the human health implications of exposure to these chemicals (Van den Eede et al., 2013).

Applications in Batteries and Electronic Devices : Tris(2-biphenylyl) phosphate is also explored for its potential applications in enhancing the performance of high-voltage lithium-ion batteries. It has been found to improve electronic and ionic conductivities, thereby contributing to the development of safer and more efficient batteries (Liang et al., 2019).

特性

IUPAC Name |

tris(2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEHNBQLHFJCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927491 | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(2-biphenylyl) phosphate | |

CAS RN |

132-28-5 | |

| Record name | [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-ol, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-biphenyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri[1,1'-biphenyl]-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)